molecular formula C23H19ClN8O3 B14949989 6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14949989
M. Wt: 490.9 g/mol
InChI Key: XSARNYCSTUROHB-AFUMVMLFSA-N
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Description

6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as chlorobenzylidene, methoxyphenyl, and nitrophenyl. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzylidene hydrazine. This intermediate is then reacted with 4-methoxyphenyl isocyanate and 4-nitrophenyl isocyanate in the presence of a base to form the final triazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thi

Properties

Molecular Formula

C23H19ClN8O3

Molecular Weight

490.9 g/mol

IUPAC Name

2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H19ClN8O3/c1-35-20-11-7-18(8-12-20)27-22-28-21(26-17-5-9-19(10-6-17)32(33)34)29-23(30-22)31-25-14-15-3-2-4-16(24)13-15/h2-14H,1H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

XSARNYCSTUROHB-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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